E3 Ligase Ligand-Linker Conjugates 23 TFA

Descripción general

Descripción

Los Conjuntos de Ligando-Enlace de Cereblón 12 TFA son un compuesto sintetizado que incorpora un ligando de cereblón basado en talidomida y un enlace. Este compuesto se utiliza principalmente en la síntesis de quimeras de direccionamiento de proteólisis (PROTAC), que son moléculas diseñadas para dirigir proteínas específicas para la degradación a través del sistema ubiquitina-proteasoma .

Mecanismo De Acción

Los Conjuntos de Ligando-Enlace de Cereblón 12 TFA ejercen sus efectos uniéndose al cereblón, una proteína de reconocimiento de sustrato en el complejo E3-ligasa ubiquitina. Esta unión facilita el reclutamiento de proteínas diana al sistema ubiquitina-proteasoma, lo que lleva a su degradación. Los objetivos moleculares y las vías involucradas incluyen el sistema ubiquitina-proteasoma y varias vías de señalización reguladas por las proteínas degradadas .

Compuestos Similares:

Talidomida: El compuesto original utilizado en la síntesis de Conjuntos de Ligando-Enlace de Cereblón 12 TFA.

Lenalidomida y Pomalidomida: Derivados de la talidomida con mecanismos de acción similares pero diferentes aplicaciones terapéuticas.

Singularidad: Los Conjuntos de Ligando-Enlace de Cereblón 12 TFA son únicos debido a su diseño específico para su uso en la tecnología PROTAC. A diferencia de la talidomida y sus derivados, que se utilizan principalmente como agentes terapéuticos, los Conjuntos de Ligando-Enlace de Cereblón 12 TFA están diseñados para facilitar la degradación de proteínas dirigida, lo que los convierte en una herramienta valiosa en el descubrimiento y desarrollo de fármacos .

Análisis Bioquímico

Biochemical Properties

E3 Ligase Ligand-Linker Conjugates 23 TFA is part of a three-enzyme ubiquitination cascade, which also includes ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . This compound, as an E3 ubiquitin ligase, catalyzes the ubiquitination process and transfers ubiquitin protein to attach the lysine site of targeted substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Cellular Effects

This compound might be involved in regulating various biological processes and cellular responses to stress signals associated with cancer development . The UPS, where this compound plays a crucial role, can regulate the degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of an amide isopeptide linkage between Gly 76 in the C-terminus of the Ub molecule (brought to the E3 by the E2) and the ε-amino group of a lysine residue in the target protein . This process is crucial for the ubiquitination and subsequent proteasomal degradation of target proteins .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome system, a major metabolic pathway . This pathway is essential for maintaining cellular homeostasis by eliminating misfolded, damaged, and worn-out proteins .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de los Conjuntos de Ligando-Enlace de Cereblón 12 TFA implica la síntesis de un ligando de cereblón basado en talidomida, que luego se conjuga con un enlace. La ruta sintética generalmente incluye los siguientes pasos:

Síntesis de Derivado de Talidomida: La talidomida se modifica para introducir grupos funcionales que se pueden usar para una mayor conjugación.

Unión de Enlace: El talidomida modificado se conjuga luego con una molécula de enlace.

Métodos de Producción Industrial: La producción industrial de los Conjuntos de Ligando-Enlace de Cereblón 12 TFA sigue rutas sintéticas similares pero a una escala mayor. El proceso implica:

Síntesis a Gran Escala del Derivado de Talidomida: Síntesis a gran escala del derivado de talidomida utilizando condiciones de reacción optimizadas.

Conjugación con Enlace: El derivado de talidomida producido a gran escala se conjuga luego con el enlace utilizando reactores a escala industrial y condiciones optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones: Los Conjuntos de Ligando-Enlace de Cereblón 12 TFA experimentan varias reacciones químicas, que incluyen:

Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica debido a la presencia de grupos funcionales reactivos.

Reacciones de Oxidación y Reducción: El compuesto puede experimentar reacciones de oxidación y reducción bajo condiciones específicas.

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles. Las condiciones de reacción generalmente implican solventes como dimetilsulfóxido (DMSO) y temperaturas que van desde la temperatura ambiente hasta 80°C.

Reacciones de Oxidación y Reducción: Se utilizan comúnmente reactivos como peróxido de hidrógeno (para la oxidación) y borohidruro de sodio (para la reducción).

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución nucleofílica pueden producir varios derivados sustituidos del compuesto original .

Aplicaciones Científicas De Investigación

Applications in Drug Discovery

-

Cancer Therapeutics :

- E3 Ligase Ligand-Linker Conjugates have shown promise in targeting oncogenic proteins. For instance, PROTACs utilizing VHL or Cereblon ligands have been developed to degrade proteins like BRD4, which is implicated in various cancers .

- Recent studies demonstrated that dual-ligand PROTACs exhibit enhanced stability and prolonged degradation effects compared to single-ligand counterparts, making them attractive candidates for cancer treatment .

- Neurodegenerative Diseases :

- Autoimmune Disorders :

Mechanistic Insights

The mechanism by which E3 Ligase Ligand-Linker Conjugates function involves several critical steps:

- Binding : The target protein binds to its respective ligand while simultaneously engaging with the E3 ligase via its ligand.

- Ubiquitination : The E3 ligase facilitates the transfer of ubiquitin molecules onto the target protein, marking it for degradation.

- Proteasomal Degradation : The ubiquitinated protein is recognized by the proteasome, leading to its degradation into peptides .

Case Study 1: BRD4 Degradation

A study investigated the use of E3 Ligase Ligand-Linker Conjugates targeting BRD4 using a VHL-based PROTAC. The results indicated significant reduction in BRD4 levels in cancer cell lines, demonstrating effective engagement and subsequent degradation mediated by the conjugate .

Case Study 2: Targeting Tau Protein

In another study focused on neurodegenerative diseases, researchers designed a PROTAC that targeted Tau protein aggregates. The compound successfully facilitated Tau degradation in cellular models, suggesting potential therapeutic benefits for Alzheimer's disease .

Comparative Data Table

| Application Area | Target Protein | E3 Ligase Used | Outcome |

|---|---|---|---|

| Cancer Therapeutics | BRD4 | VHL | Significant reduction in protein levels |

| Neurodegenerative Diseases | Tau | Cereblon | Effective degradation of aggregates |

| Autoimmune Disorders | Various Signaling Proteins | CRBN | Modulation of immune response |

Comparación Con Compuestos Similares

Thalidomide: The parent compound used in the synthesis of Cereblon Ligand-Linker Conjugates 12 TFA.

Lenalidomide and Pomalidomide: Derivatives of thalidomide with similar mechanisms of action but different therapeutic applications.

Uniqueness: Cereblon Ligand-Linker Conjugates 12 TFA is unique due to its specific design for use in PROTAC technology. Unlike thalidomide and its derivatives, which are primarily used as therapeutic agents, Cereblon Ligand-Linker Conjugates 12 TFA is designed to facilitate targeted protein degradation, making it a valuable tool in drug discovery and development .

Actividad Biológica

E3 Ligase Ligand-Linker Conjugates, particularly the compound GC34334 (E3 Ligase Ligand-Linker Conjugates 23 TFA), have emerged as significant players in the field of targeted protein degradation through the PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into the biological activity of these conjugates, highlighting their mechanisms, applications, and recent research findings.

Overview of PROTAC Technology

PROTACs are bifunctional molecules that consist of a ligand for a target protein, a linker, and a ligand for an E3 ubiquitin ligase. The interaction between these components facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism is pivotal for regulating protein levels within cells and has therapeutic implications in cancer and other diseases.

Structure and Composition

The structure of this compound includes:

- E3 Ligase Ligand : Specifically designed to bind to E3 ligases such as Cereblon (CRBN), Von Hippel-Lindau (VHL), or others.

- Linker : A flexible chain that connects the E3 ligase ligand to the target protein ligand, crucial for effective binding and degradation.

- Target Protein Ligand : Often selected based on the disease context (e.g., BRD4 for certain cancers).

The biological activity of this compound can be summarized in the following steps:

- Binding : The conjugate binds simultaneously to the target protein and the E3 ligase.

- Ubiquitination : This binding promotes ubiquitination of the target protein.

- Degradation : The ubiquitinated protein is recognized by the proteasome and degraded.

Biological Activity Data

Recent studies have demonstrated that E3 Ligase Ligand-Linker Conjugates exhibit significant biological activity across various cancer cell lines. For instance:

- Degradation Efficiency : Dual-ligand PROTACs have shown up to a tenfold increase in degradation efficiency compared to single-ligand versions .

- Cytotoxicity : Increased cytotoxicity has been observed, with some compounds achieving a hundredfold increase in effectiveness in vitro .

Case Studies

- BRD4 Targeting :

- Cereblon Engagement :

Comparative Analysis of E3 Ligases

The choice of E3 ligase is crucial for the effectiveness of PROTACs. Below is a comparison table summarizing different E3 ligases used in conjunction with ligand-linker conjugates:

| E3 Ligase | Characteristics | Applications |

|---|---|---|

| CRBN | Commonly used; mediates degradation via thalidomide derivatives | Cancer therapies, particularly hematological malignancies |

| VHL | Utilizes oxygen-dependent degradation; versatile in targeting various proteins | Broad applications across solid tumors |

| MDM2 | Regulates p53; important for tumor suppression | Targeting oncogenic pathways in various cancers |

Propiedades

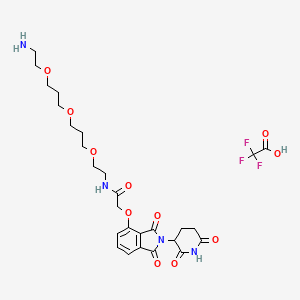

IUPAC Name |

N-[2-[3-[3-(2-aminoethoxy)propoxy]propoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O9.C2HF3O2/c26-8-14-36-12-2-10-35-11-3-13-37-15-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;3-2(4,5)1(6)7/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQMWZARPGGRIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35F3N4O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.